1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1,3-dimethyluracil with isopropylamine under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors that influence the overall yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyluracil: A precursor in the synthesis of the compound.
6-isopropyluracil: Another related pyrimidine derivative.
Uniqueness
1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its structural features confer distinct chemical reactivity and potential therapeutic applications compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)15-5-8-9(12-6-15)13(3)11(17)14(4)10(8)16/h7,12H,5-6H2,1-4H3 |
InChI Key |
VZZQYMMATJQGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(NC1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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